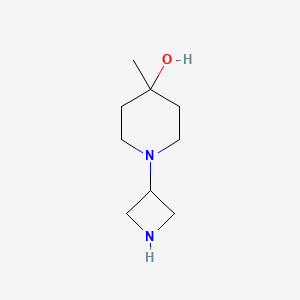

![molecular formula C8H7ClN2 B1321240 4-Chlor-2-methyl-1H-pyrrolo[2,3-b]pyridin CAS No. 307951-53-7](/img/structure/B1321240.png)

4-Chlor-2-methyl-1H-pyrrolo[2,3-b]pyridin

Übersicht

Beschreibung

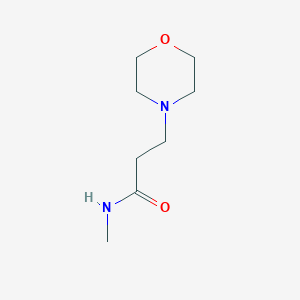

4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C8H7ClN2 and its molecular weight is 166.61 g/mol. The purity is usually 95%.

The exact mass of the compound 4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Diabetes-Management und Herz-Kreislauf-Erkrankungen

Die Verbindung 4-Chlor-2-methyl-1H-pyrrolo[2,3-b]pyridin wurde für ihre potenzielle Anwendung in der Prävention und Behandlung von Erkrankungen mit erhöhtem Plasma-Blutzucker festgestellt. Dies umfasst Erkrankungen wie Hyperglykämie, Typ-1-Diabetes, Diabetes als Folge von Fettleibigkeit, diabetische Dyslipidämie, Hypertriglyceridämie, Insulinresistenz, gestörte Glukosetoleranz, Hyperlipidämie, Herz-Kreislauf-Erkrankungen und Bluthochdruck .

Biochemische Forschung

Diese Chemikalie wird als biochemisches Reagenz verwendet, das als biologisches Material oder organische Verbindung für die Forschung im Bereich der Biowissenschaften dienen kann .

Analyse der Elektronenstruktur

Die Ladungsverteilung der Verbindung wurde unter Verwendung von hochauflösenden Röntgenbeugungsdaten untersucht. Diese Art der Analyse ist entscheidend für das Verständnis der elektronischen Struktur von Molekülen .

Krebsbehandlung

Es gibt Hinweise darauf, dass This compound-Derivate die Proliferation von Brustkrebszellen hemmen und Apoptose induzieren können. Darüber hinaus haben diese Verbindungen eine signifikante Hemmung der Migration und Invasion von Krebszellen gezeigt .

Arzneimittelentwicklung und -optimierung

Der Motiv von 1H-Pyrrolo[2,3-b]pyridin wird als Scharnierbinder bei der Entwicklung neuer FGFR-Inhibitoren verwendet, die bei der Entwicklung neuer Medikamente wichtig sind .

Synthese von Indolderivaten

Indolderivate, zu denen diese Verbindung gehört, werden zunehmend für ihre biologisch aktiven Eigenschaften bei der Behandlung von Krebszellen, Mikroben und verschiedenen Erkrankungen des menschlichen Körpers eingesetzt .

Wirkmechanismus

Target of Action

This compound is a unique chemical provided to early discovery researchers for experimental purposes

Mode of Action

It’s known that the compound has a moderately strong intermolecular n–h⋯n hydrogen bond and a weak c–h⋯cl closed-shell interaction . These interactions could potentially influence its interaction with its targets.

Biochemical Pathways

It has been shown to reduce the migration and invasion abilities of 4t1 cells , suggesting it may impact pathways related to cell migration and invasion.

Result of Action

It has been shown to significantly reduce the migration and invasion abilities of 4t1 cells , suggesting it may have potential anti-cancer properties.

Zukünftige Richtungen

The future directions for research on 4-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine and its derivatives could involve further exploration of their potential as therapeutic agents, particularly in the context of cancer therapy . Further studies could also investigate the optimization of their synthesis process .

Biochemische Analyse

Biochemical Properties

4-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain kinases, such as FGFR1, FGFR2, and FGFR3, which are involved in cell signaling pathways . The nature of these interactions often involves binding to the active sites of these enzymes, thereby inhibiting their activity and affecting downstream signaling processes.

Cellular Effects

The effects of 4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the proliferation of breast cancer cells and induce apoptosis . Additionally, it can cause cell cycle arrest at specific phases, further impacting cell growth and survival .

Molecular Mechanism

At the molecular level, 4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine exerts its effects through various mechanisms. It binds to specific biomolecules, such as kinases, and inhibits their activity. This inhibition can lead to changes in gene expression and cellular responses. The compound’s ability to form hydrogen bonds and interact with specific amino acid residues in the active sites of enzymes is crucial for its inhibitory activity .

Temporal Effects in Laboratory Settings

The stability and degradation of 4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine over time are important factors in laboratory settings. Studies have shown that this compound remains stable under certain conditions, but it may degrade over extended periods or under specific environmental factors . Long-term effects on cellular function have been observed, including sustained inhibition of cell proliferation and induction of apoptosis in in vitro studies .

Dosage Effects in Animal Models

The effects of 4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth. At higher doses, toxic or adverse effects may occur, including damage to normal tissues and organs . Understanding the dosage thresholds is essential for optimizing its use in therapeutic applications.

Metabolic Pathways

4-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and the levels of specific metabolites . The compound’s metabolism may also influence its pharmacokinetics and overall efficacy.

Transport and Distribution

The transport and distribution of 4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine within cells and tissues are critical for its activity. This compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution. Its localization within cells can impact its effectiveness and potential side effects .

Subcellular Localization

The subcellular localization of 4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine is an important aspect of its function. This compound may be directed to specific compartments or organelles within the cell, where it can exert its effects. Targeting signals or post-translational modifications may play a role in its localization and activity .

Eigenschaften

IUPAC Name |

4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2/c1-5-4-6-7(9)2-3-10-8(6)11-5/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFCAZVVESRXGRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CN=C2N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50610613 | |

| Record name | 4-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50610613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

307951-53-7 | |

| Record name | 4-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=307951-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50610613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-CHLORO-2-METHYL-7-AZAINDOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(4-Methoxyphenyl)sulfonyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B1321163.png)

![2-[(2,6-Dichlorobenzyl)oxy]benzoic acid](/img/structure/B1321166.png)

![3-[(4-Benzylpiperazin-1-yl)methyl]benzoic acid](/img/structure/B1321170.png)

![4-Methyl-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B1321190.png)

![5-Chloro-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B1321191.png)

![5-Methyl-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B1321192.png)